molecular formula C24H22ClN3O3S B2962167 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide CAS No. 1260989-11-4

2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B2962167
CAS No.: 1260989-11-4
M. Wt: 467.97
InChI Key: GXWKZOJFCKRTPQ-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine core substituted with a 3-chlorophenyl group at position 3 and a 2,4-dioxo moiety. The acetamide side chain is linked to the thienopyrimidine ring and terminates in a 4-phenylbutan-2-yl amine group.

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O3S/c1-16(10-11-17-6-3-2-4-7-17)26-21(29)15-27-20-12-13-32-22(20)23(30)28(24(27)31)19-9-5-8-18(25)14-19/h2-9,12-14,16,20,22H,10-11,15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXSWGJHJADPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide (CAS Number: 1260934-31-3) is a thienopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular FormulaC23H22ClN3O5S
Molecular Weight488.0 g/mol
CAS Number1260934-31-3

The compound features a thieno[3,2-d]pyrimidine core, which is significant for its biological activity. The presence of the 3-chlorophenyl and N-(4-phenylbutan-2-yl) substituents contributes to its pharmacological profile.

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit notable antimicrobial properties. A study on related compounds demonstrated significant antibacterial and antimycobacterial activity against various strains, including Gram-negative (e.g., Escherichia coli) and Gram-positive bacteria (e.g., Staphylococcus aureus) . The minimum inhibitory concentration (MIC) values were assessed, revealing that certain derivatives showed effective inhibition at low concentrations.

Structure-Activity Relationships (SAR)

The biological efficacy of thienopyrimidine derivatives often correlates with their structural features. Compounds with specific substituents at the 3-position of the thienopyrimidine ring have been shown to enhance antimicrobial activity. For instance, the presence of an amido or imino side chain at this position is crucial for activity .

Table: SAR Insights from Related Compounds

Compound IDSubstituentMIC (µg/mL)Activity Type
4c2-furanyl5Antibacterial
5gPhenethyl10Antimycobacterial
5eDimethyl15Antibacterial

Toxicity Assessment

Toxicity studies are essential for evaluating the safety profile of new compounds. Hemolytic assays conducted on potent derivatives indicated that they were non-toxic up to a dose level of 200 µmol/L . This finding is promising for further development in therapeutic applications.

Case Study 1: Inhibition of MIF2 Tautomerase Activity

A focused study on thieno[2,3-d]pyrimidine derivatives highlighted their potential as selective inhibitors of MIF2 tautomerase activity. The compound exhibited an IC50 value in the low micromolar range, indicating strong inhibitory potential . This suggests that structural modifications can significantly enhance biological activity.

Case Study 2: Broad-Spectrum Antimicrobial Efficacy

Another investigation evaluated a series of thienopyrimidine derivatives for their broad-spectrum antimicrobial efficacy. The results showed that specific modifications led to enhanced activity against both bacterial and fungal strains, reinforcing the importance of structural diversity in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

Compound Name & Evidence ID Core Structure Substituents & Modifications Molecular Weight (g/mol) Notable Features
Target Compound Thieno[3,2-d]pyrimidine 3-(3-chlorophenyl), 2,4-dioxo; N-(4-phenylbutan-2-yl) acetamide Not provided High lipophilicity due to 3-chlorophenyl; steric bulk from phenylbutan-2-yl
2-[1-{2-[(2,5-Dichlorophenyl)Amino]-2-Oxoethyl}-2,4-Dioxo-1,4-Dihydrothieno[3,2-d]Pyrimidin-3(2H)-yl]-N-(2-Phenylethyl)Acetamide Thieno[3,2-d]pyrimidine 2,5-Dichlorophenyl; phenethyl acetamide chain Not provided Increased halogenation (two Cl atoms); shorter phenethyl chain
2-[[3-(4-Chlorophenyl)-4-Oxo-6,7-Dihydrothieno[3,2-d]Pyrimidin-2-yl]Sulfanyl]-N-(4-Methylphenyl)Acetamide Thieno[3,2-d]pyrimidine 4-chlorophenyl; sulfanyl (S-) linkage; 4-methylphenyl acetamide Not provided Sulfanyl group may alter hydrogen bonding; 4-methylphenyl enhances lipophilicity
N-(2-Chloro-4-Methylphenyl)-2-{4-Oxo-7-Phenyl-3H,4H-Thieno[3,2-d]Pyrimidin-3-yl}Acetamide Thieno[3,2-d]pyrimidine 7-phenyl substitution; 2-chloro-4-methylphenyl acetamide 409.888 7-phenyl adds steric hindrance; chloro-methylphenyl enhances hydrophobicity
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-Methylpyridin-2-yl)Acetamide Pyrimidine 4,6-dimethylpyrimidine; sulfanyl linkage; 4-methylpyridinyl acetamide Not provided Pyridine ring introduces basicity; sulfanyl group affects electronic properties

Substituent Effects on Physicochemical Properties

  • Halogenation: The target compound’s 3-chlorophenyl group increases lipophilicity compared to analogs with non-halogenated aryl groups (e.g., 4-methylphenyl in ). Dichlorophenyl substitution in further enhances hydrophobicity but may reduce solubility.
  • Side Chain Variations :
    • The 4-phenylbutan-2-yl group in the target compound introduces greater steric bulk compared to phenethyl () or methylphenyl () chains, possibly affecting receptor binding.
    • The pyridinyl group in adds basicity, which could influence ionization state and bioavailability.

Implications for Bioactivity

  • Antiproliferative Activity: highlights antiproliferative effects in acetamide derivatives with 1,3,4-oxadiazole moieties, though these differ from the thienopyrimidine core .
  • Receptor Binding: The thienopyrimidine scaffold in and is often associated with kinase inhibition, implying the target compound may share similar targets.
  • Computational Predictions : Tools like AutoDock4 () and Multiwfn () could model interactions of the target compound’s bulky side chain with receptors, comparing it to analogs with smaller substituents .

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